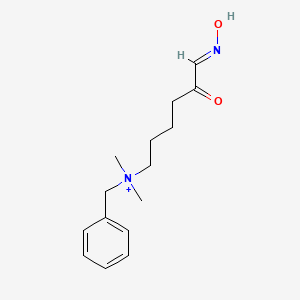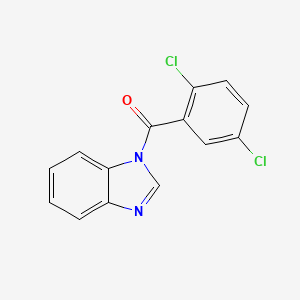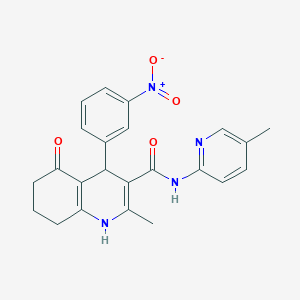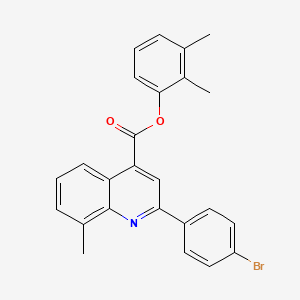![molecular formula C19H14ClIN2O5 B11644095 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un anillo de pirimidina sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona típicamente implica múltiples pasos, comenzando con la preparación del núcleo de pirimidina. Los pasos clave incluyen:
Formación del núcleo de pirimidina: Esto se puede lograr mediante la condensación de aldehídos y cetonas apropiados con urea o tiourea en condiciones ácidas o básicas.
Introducción de sustituyentes: Los grupos clorobencilo, yodo y metoxi se introducen a través de diversas reacciones de sustitución. Por ejemplo, el grupo clorobencilo se puede introducir mediante sustitución nucleofílica, mientras que el grupo yodo se puede agregar mediante reacciones de yodación.
Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de acoplamiento, a menudo utilizando técnicas de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de catalizadores y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El grupo yodo se puede reducir a un átomo de hidrógeno, o el anillo de pirimidina se puede hidrogenar.
Sustitución: Los grupos clorobencilo e yodo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Los reactivos como el yoduro de sodio (NaI) para el intercambio de halógenos o los reactivos de Grignard para la sustitución nucleofílica se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir un aldehído o un ácido carboxílico, mientras que la reducción del grupo yodo puede producir el hidrocarburo correspondiente.
Aplicaciones Científicas De Investigación
5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Las vías exactas y los objetivos moleculares dependerían de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 5-{4-[(4-clorobencil)oxi]-3-metoxibencilideno}-2,4,6(1H,3H,5H)-pirimidinetriona
- 5-{4-[(4-clorobencil)oxi]-3-metoxibencilideno}-1,3-dimetil-2,4,6(1H,3H,5H)-pirimidinetriona
Unicidad
La presencia del grupo yodo en 5-{4-[(4-clorobencil)oxi]-3-yodo-5-metoxibencilideno}pirimidina-2,4,6(1H,3H,5H)-triona lo distingue de compuestos similares. Este grupo yodo puede influir significativamente en la reactividad del compuesto y sus interacciones con otras moléculas, lo que lo hace único en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C19H14ClIN2O5 |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14ClIN2O5/c1-27-15-8-11(6-13-17(24)22-19(26)23-18(13)25)7-14(21)16(15)28-9-10-2-4-12(20)5-3-10/h2-8H,9H2,1H3,(H2,22,23,24,25,26) |
Clave InChI |
RUBRKTIFLHKARB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)

![Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)

![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)

![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
